molecular formula C25H29N3O2 B4269117 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide

2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide

Cat. No. B4269117
M. Wt: 403.5 g/mol
InChI Key: QRBQOKRPWPEQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide, also known as EMQMCM, is a chemical compound that belongs to the quinolinecarboxamide family. This compound has been extensively studied due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is not fully understood. However, it is believed that this compound interacts with zinc ions through coordination bonds. The resulting complex between 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide and zinc ions is responsible for the fluorescent signal observed upon excitation.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has been shown to have no significant toxic effects on cells and tissues. However, it is important to note that this compound has not been extensively studied in vivo. In vitro studies have shown that 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide can selectively bind to zinc ions and inhibit the activity of zinc-dependent enzymes. This property makes 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide a potential candidate for the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is its high selectivity and sensitivity for zinc ions. This property makes 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide a valuable tool for the detection and quantification of zinc ions in biological systems. However, it is important to note that 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has limitations in terms of its stability and solubility. This compound is prone to degradation under certain conditions and has limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide. One potential direction is the development of new fluorescent probes based on the quinolinecarboxamide scaffold. These probes could be designed to selectively detect other metal ions or biomolecules in biological systems. Another potential direction is the development of new therapeutic agents based on the structure of 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide. These agents could be designed to selectively target zinc-dependent enzymes and inhibit their activity in disease states. Overall, the study of 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has the potential to contribute to the development of new tools and therapies for various applications in scientific research.

Scientific Research Applications

2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has been widely used in scientific research due to its potential applications in various fields. One of the most common applications of 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is its use as a fluorescent probe for the detection of zinc ions. This compound has been shown to selectively bind to zinc ions and emit a fluorescent signal upon excitation. This property makes 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide a valuable tool for the detection and quantification of zinc ions in biological systems.

properties

IUPAC Name

2-(4-ethylphenyl)-8-methyl-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-3-19-7-9-20(10-8-19)23-17-22(21-6-4-5-18(2)24(21)27-23)25(29)26-11-12-28-13-15-30-16-14-28/h4-10,17H,3,11-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBQOKRPWPEQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)NCCN4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylphenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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